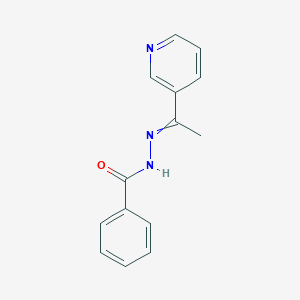

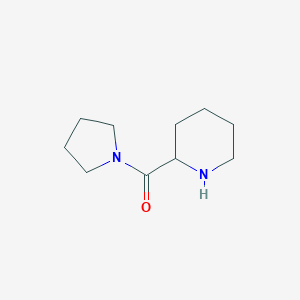

2-(Pyrrolidin-1-ylcarbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

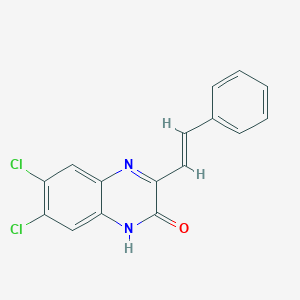

The compound “2-(Pyrrolidin-1-ylcarbonyl)piperidine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives is often planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented .Molecular Structure Analysis

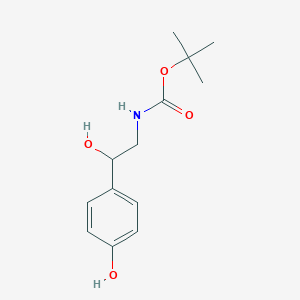

The molecular structure of “2-(Pyrrolidin-1-ylcarbonyl)piperidine” is characterized by a pyrrolidine ring and a piperidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Role in Dipeptidyl Peptidase IV Inhibition

The compound plays a significant role as an inhibitor of dipeptidyl peptidase IV (DPP IV), a serine exopeptidase that deactivates incretin molecules, which are crucial for insulin secretion. DPP IV inhibitors, including those derived from pyrrolidine and piperidine structures, are valuable for treating type 2 diabetes mellitus due to their ability to maintain active incretin levels, thus promoting insulin secretion. The ongoing search for new DPP IV inhibitors highlights the compound's potential in diabetes treatment, despite the existence of several marketed molecules. The ideal DPP IV inhibitor would selectively inhibit the degradation of GLP-1 and GIP without affecting the protease's activity on other substrates or interfering with DPP IV's protein interactions (Mendieta, Tarragó, & Giralt, 2011).

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a core component of 2-(Pyrrolidin-1-ylcarbonyl)piperidine, is extensively used in medicinal chemistry due to its ability to enhance stereochemistry, explore pharmacophore space, and contribute to the three-dimensional profile of compounds. This review focuses on the role of the pyrrolidine scaffold in developing bioactive molecules with target selectivity, including various derivatives and their impact on steric factors and biological activity. The structural versatility and stereogenicity of the pyrrolidine ring make it a valuable tool in designing new compounds with diverse biological profiles, highlighting its significance in drug discovery (Li Petri et al., 2021).

Pyrrolizidine Alkaloid Biosynthesis and Diversity

Pyrrolizidine alkaloids, to which 2-(Pyrrolidin-1-ylcarbonyl)piperidine is structurally related, play a critical role in plant defense against herbivores. Studies on the evolution of pyrrolizidine alkaloid biosynthesis in the Senecioneae tribe have provided insights into the conserved biosynthetic pathways and the diverse profiles of these alkaloids. The recruitment of homospermidine synthase-encoding gene following gene duplication is a key step in the biosynthesis of pyrrolizidine alkaloids, underscoring the compound's relevance in studying plant secondary metabolite evolution (Langel, Ober, & Pelser, 2011).

Safety And Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Pyrrolidin-1-ylcarbonyl)piperidine”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

piperidin-2-yl(pyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h9,11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOWANSFPWKXSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383327 |

Source

|

| Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-ylcarbonyl)piperidine | |

CAS RN |

130605-98-0 |

Source

|

| Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)